molecular formula C13H13NO4S B1355182 Methyl 1-tosyl-1H-pyrrole-3-carboxylate CAS No. 212071-00-6

Methyl 1-tosyl-1H-pyrrole-3-carboxylate

Cat. No.: B1355182
CAS No.: 212071-00-6
M. Wt: 279.31 g/mol
InChI Key: DFOVPGKRRVEJGG-UHFFFAOYSA-N
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Description

Methyl 1-tosyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C13H13NO4S. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Methyl 1-tosyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of dyes, pigments, and polymers.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” can be found online . It’s always important to handle chemicals with appropriate safety measures.

Relevant Papers

There are peer-reviewed papers and technical documents related to “this compound” available at Sigma-Aldrich . These documents can provide more detailed and specific information about the compound.

Biochemical Analysis

Biochemical Properties

Methyl 1-tosyl-1H-pyrrole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of biomolecules. These interactions can lead to changes in enzyme activity, either by inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses to external stimuli. Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular behavior. These effects can have significant implications for cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, while it may degrade under others. The long-term effects of the compound on cellular function can vary depending on its stability and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and cellular function. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold effects, where the compound’s effects change significantly with increasing dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in metabolic pathways can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution within cells and tissues, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-tosyl-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrole with p-toluenesulfonyl chloride in the presence of a base, such as triethylamine or pyridine.

    Esterification: The carboxylate group is introduced through esterification, typically using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-tosyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield de-tosylated products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acids like hydrochloric acid or bases like sodium hydroxide.

Major Products

    Substitution: N-substituted pyrrole derivatives.

    Oxidation: Pyrrole N-oxides.

    Reduction: De-tosylated pyrrole derivatives.

    Hydrolysis: Pyrrole-3-carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrole-3-carboxylate: Lacks the tosyl group, making it less reactive and stable.

    1-Tosyl-1H-pyrrole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.

    N-Tosylpyrrole: Similar structure but lacks the carboxylate group, limiting its applications in esterification reactions.

Uniqueness

Methyl 1-tosyl-1H-pyrrole-3-carboxylate is unique due to the presence of both the tosyl and ester groups, which confer enhanced stability, reactivity, and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOVPGKRRVEJGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571166
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212071-00-6
Record name Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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